methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate

Description

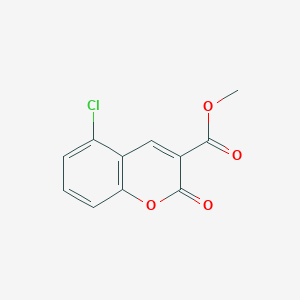

Methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a chlorine substituent at the 5-position and a methyl ester group at the 3-position of the chromene scaffold. Coumarins are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, as well as their applications in materials science as fluorophores . The structural modifications, such as halogenation and esterification, significantly influence their physicochemical and biological properties. This article compares this compound with structurally related compounds, focusing on synthesis, crystallography, and functional attributes.

Properties

Molecular Formula |

C11H7ClO4 |

|---|---|

Molecular Weight |

238.62 g/mol |

IUPAC Name |

methyl 5-chloro-2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C11H7ClO4/c1-15-10(13)7-5-6-8(12)3-2-4-9(6)16-11(7)14/h2-5H,1H3 |

InChI Key |

NHYZBJWECGQVBM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=C2Cl)OC1=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is catalyzed by acids such as trifluoroacetic acid (CF3COOH) and involves the reaction of 5-chloro-2-hydroxybenzaldehyde with ethyl cyanoacetate. The reaction conditions often include refluxing in methanol to yield the desired product in good yield .

Industrial production methods may involve microwave-assisted organic synthesis, which is valued for its efficiency and eco-friendliness. This method often requires less time and produces fewer by-products compared to conventional synthesis.

Chemical Reactions Analysis

Methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .

Scientific Research Applications

Methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate involves its interaction with microbial cell membranes, leading to disruption of cell function and eventual cell death. The compound targets specific enzymes and pathways involved in microbial metabolism, thereby exhibiting its antimicrobial properties.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the coumarin ring critically impacts molecular planarity and intermolecular interactions. For example:

- Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate (CAS 70384-83-7): Replacing the methyl ester with an ethyl group increases hydrophobicity, which may reduce solubility in polar solvents .

- 4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate : The 4-methoxyphenyl ester moiety creates a dihedral angle of 48.04° between the coumarin and phenyl rings, compared to smaller angles (21.11°) in alkyl-substituted analogues, affecting crystal packing and fluorescence properties .

Physicochemical Properties

Key properties of methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate and analogues are summarized below:

*Calculated data based on structural analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.